![molecular formula C17H14O6 B2464775 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 384362-80-5](/img/structure/B2464775.png)
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid typically involves a multi-step process. One common method starts with the reaction of salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core . This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, and subsequent oxidative aromatization to yield the final product . The reaction conditions often include the use of metal-free catalysts and mild temperatures to ensure high yields and purity .
Chemical Reactions Analysis
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Overview
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a complex organic compound with significant potential in various scientific fields. Its unique structure, featuring a benzochromene core, positions it as a valuable compound in medicinal chemistry, biological research, and materials science.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the treatment of:
- Cancer : Research indicates that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Study Focus | Findings |
---|---|
Anticancer Activity | In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. |
Mechanism of Action | It may interact with specific molecular targets to inhibit enzymes involved in cancer progression. |
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in preliminary studies, making it a candidate for developing treatments for inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Study Focus | Findings |
---|---|
Inhibition of Inflammation | Animal models have shown reduced inflammation markers when treated with this compound. |
Cytokine Modulation | It appears to modulate the expression of IL-6 and TNF-alpha, key players in inflammation. |
Antioxidant Activity
The antioxidant properties of this compound are being explored for their potential to mitigate oxidative stress-related conditions.
Study Focus | Findings |
---|---|
Oxidative Stress Reduction | Laboratory tests indicate that this compound can scavenge free radicals, thus protecting cells from oxidative damage. |
Implications for Aging | Its antioxidant capacity suggests potential applications in age-related diseases and neurodegenerative disorders. |
Material Science
Due to its unique chemical structure, this compound is also being investigated for applications in material science, particularly in the development of new polymers and coatings.
Application | Description |
---|---|
Polymer Development | The compound can serve as a monomer or additive in the synthesis of advanced materials with enhanced properties. |
Coatings | Its chemical stability and functional groups allow for modifications that improve the performance of coatings used in various industrial applications. |
Case Studies
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development.
-
Case Study on Anti-inflammatory Effects :
- Research conducted on animal models of arthritis demonstrated that treatment with this compound resulted in a marked decrease in joint swelling and pain scores compared to control groups, supporting its application in inflammatory disorders.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and application .
Comparison with Similar Compounds
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can be compared with other similar compounds such as:
Isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate: Similar structure but different ester group.
4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate: Similar core structure with additional methyl and acetate groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties
Biological Activity
2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a synthetic compound belonging to the class of benzo[c]chromenes, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H14O6
- Molecular Weight : 314.29 g/mol
- Purity : 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Inhibition of Inflammatory Pathways : The compound may inhibit enzymes involved in inflammatory processes, leading to reduced inflammation and associated symptoms .
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Antitumor Effects : Preliminary studies suggest that this compound could have antitumor effects, potentially through the modulation of signaling pathways related to cell proliferation and apoptosis .
Antioxidant Activity
Research indicates that the compound can effectively scavenge free radicals, thus protecting cells from oxidative damage. This property is crucial in preventing various diseases linked to oxidative stress, such as cancer and cardiovascular diseases.
Anti-inflammatory Effects
The compound has been shown to significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Antitumor Properties
In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. The mechanisms behind this activity may involve the induction of apoptosis and inhibition of cell cycle progression .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Anti-inflammatory | Reduces pro-inflammatory cytokine production | |
Antitumor | Inhibits growth of cancer cell lines |
Case Studies
-
Case Study on Anti-inflammatory Effects :
A study conducted on murine models demonstrated that administration of this compound resulted in a significant decrease in paw edema, indicating its efficacy as an anti-inflammatory agent . -
Antitumor Activity Assessment :
In vitro tests on human cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability, suggesting potential use in cancer therapy. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and purifying 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid?
- Methodology : Synthesis typically involves coupling chromene derivatives with propanoic acid precursors. For example, chromene intermediates are functionalized via nucleophilic substitution or esterification reactions under controlled temperatures (e.g., 60–80°C) using catalysts like DMAP . Purification is achieved using reverse-phase HPLC (≥95% purity) or column chromatography with ethyl acetate/hexane gradients .
- Key Parameters : Reaction yield optimization requires strict control of solvent polarity (e.g., DMF for solubility) and inert atmospheres to prevent oxidation of the methoxy and ketone groups .
Q. How is the structural integrity of this compound confirmed in academic research?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR verify the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.5–8.0 ppm), and the propanoic acid backbone .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 258.28 (C15H14O4) or 340.34 (C19H16O6) for related analogs .
- IR Spectroscopy : Peaks at 1700–1750 cm−1 confirm the ketone (C=O) and carboxylic acid (COOH) groups .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assay Design :
- Antiangiogenic Activity : Use endothelial cell migration assays (e.g., HUVEC cells) with VEGF-A as a positive control, referencing structural analogs like NM-3, which inhibit angiogenesis at IC50 values of 10–50 µM .
- Antioxidant Screening : DPPH radical scavenging assays at 100–500 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Data Analysis Framework :
- Purity Verification : Cross-check purity (e.g., HPLC ≥95% vs. commercial samples at 97–98%) to rule out impurities affecting activity .
- Assay Variability : Compare protocols for cell lines (e.g., podocytes vs. mesangial cells in diabetic nephropathy models) and dosing regimens (acute vs. chronic exposure) .
- Case Study : NM-3 (a structural analog) showed differential effects on VEGF-A expression in renal cells versus in vivo models due to bioavailability differences .
Q. What strategies are effective for studying the compound’s mechanism of action in complex disease models?
- In Vivo Models :
- Diabetic Nephropathy : Use db/db mice with daily intraperitoneal injections (100 mg/kg) to assess glomerular hypertrophy and albuminuria reduction. Monitor renal expression of TGF-β1 and nephrin via qPCR and immunohistochemistry .
- Pathway Mapping : Combine RNA-seq and phosphoproteomics to identify interactions with Ang-2/Tie-2 or VEGF-A/VEGFR2 signaling pathways .
Q. How can computational tools enhance the understanding of structure-activity relationships (SAR)?
- Methods :
- Molecular Docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or NF-κB, leveraging the compound’s chromene scaffold for hydrophobic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with anti-inflammatory activity using descriptors like LogP (predicted ~2.9) and topological polar surface area (TPSA ~76.7 Ų) .
Properties
IUPAC Name |
2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9(16(18)19)22-11-4-6-13-12-5-3-10(21-2)7-14(12)17(20)23-15(13)8-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRPXZBUUJNOJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.